molecular formula C8H15NO2 B7900533 Ethyl (E)-3-(dimethylamino)-2-methylacrylate

Ethyl (E)-3-(dimethylamino)-2-methylacrylate

Cat. No.: B7900533
M. Wt: 157.21 g/mol
InChI Key: RJUVPCYAOBNZAX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-3-(dimethylamino)-2-methylacrylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a dimethylamino group attached to a methylacrylate backbone. This compound is known for its versatility in various chemical reactions and applications, particularly in the field of polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (E)-3-(dimethylamino)-2-methylacrylate can be synthesized through several methods. One common approach involves the esterification of 3-(dimethylamino)-2-methylacrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(dimethylamino)-2-methylacrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo radical polymerization to form polymers with diverse properties.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions.

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Hydrolysis: Conducted in the presence of strong acids or bases, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Polymers: Various copolymers and homopolymers.

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

    Carboxylic Acids and Alcohols: Products of hydrolysis reactions.

Scientific Research Applications

Ethyl (E)-3-(dimethylamino)-2-methylacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(dimethylamino)-2-methylacrylate in polymerization involves the formation of radical intermediates that propagate the polymer chain. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the properties of the resulting polymers. In biological applications, the compound’s ability to form hydrogels and interact with biological molecules is crucial for its function in drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (E)-3-(dimethylamino)-2-methylacrylate is unique due to its specific structural features that allow for versatile chemical modifications and applications in various fields. Its ability to undergo polymerization and form hydrogels makes it particularly valuable in both industrial and biomedical contexts.

Properties

IUPAC Name

ethyl (E)-3-(dimethylamino)-2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5-11-8(10)7(2)6-9(3)4/h6H,5H2,1-4H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUVPCYAOBNZAX-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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